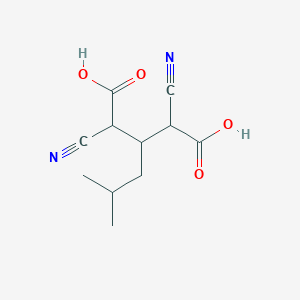
2,4-Dicyano-3-isobutylpentanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The preparation of 2,4-Dicyano-3-isobutylpentanedioic acid involves several synthetic routes. One common method includes the reaction of 3-isobutylglutaric acid with cyanogen bromide under controlled conditions . The reaction proceeds rapidly at elevated temperatures, typically between 0°C to 30°C, and is completed within a short time period . Industrial production methods often involve in-situ hydrolysis using acid to obtain the final product .
Analyse Des Réactions Chimiques
2,4-Dicyano-3-isobutylpentanedioic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where the cyano groups are replaced by other functional groups under specific conditions.
The major products formed from these reactions depend on the reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
Applications De Recherche Scientifique
2,4-Dicyano-3-isobutylpentanedioic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,4-Dicyano-3-isobutylpentanedioic acid involves its interaction with specific molecular targets and pathways. In the context of pregabalin synthesis, the compound activates glutamic acid decarboxylase, promoting the production of gamma-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the brain . This activation leads to the compound’s anticonvulsant and anxiolytic effects.
Comparaison Avec Des Composés Similaires
2,4-Dicyano-3-isobutylpentanedioic acid can be compared with other similar compounds such as:
3-isobutylglutaric acid: Used as an intermediate in the synthesis of pregabalin.
2,4-Dicyano-3-(2-methylpropyl)pentanedioic acid: A structural isomer with similar chemical properties.
The uniqueness of this compound lies in its specific structure, which makes it a valuable intermediate in pharmaceutical synthesis.
Activité Biologique
2,4-Dicyano-3-isobutylpentanedioic acid is a significant compound in medicinal chemistry, primarily recognized for its role as an intermediate in the synthesis of pregabalin, a drug used for various neurological conditions. This article delves into the biological activity of this compound, including its pharmacological implications, synthesis processes, and research findings.
- Molecular Formula : C₁₁H₁₆N₄O₂
- Molecular Weight : 236.27 g/mol
- CAS Number : 75143-89-4
Pharmacological Significance
This compound serves as a precursor for the synthesis of pregabalin, which exhibits several notable biological activities:
- Anticonvulsant Activity : Pregabalin is effective in treating epilepsy by modulating neurotransmitter release and enhancing GABAergic activity. It activates L-glutamic decarboxylase (GAD), increasing GABA production, which is crucial for inhibitory neurotransmission in the central nervous system (CNS) .
- Analgesic Effects : The compound has shown potential in alleviating neuropathic pain through its action on calcium channels, thereby reducing the release of excitatory neurotransmitters .
- Anxiolytic Properties : Pregabalin's ability to reduce anxiety symptoms has been attributed to its modulation of neurotransmitter systems involved in anxiety pathways .
Synthesis and Case Studies
The synthesis of this compound has been optimized to enhance yield and efficiency. Key methods include:
- One-Pot Synthesis :
- Enzymatic Hydrolysis :
Research Findings
Recent studies have highlighted various aspects of the biological activity and synthesis of this compound:
- Case Study on Pregabalin :
- Analgesic Efficacy :
Propriétés
Formule moléculaire |
C11H14N2O4 |
|---|---|
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
2,4-dicyano-3-(2-methylpropyl)pentanedioic acid |
InChI |
InChI=1S/C11H14N2O4/c1-6(2)3-7(8(4-12)10(14)15)9(5-13)11(16)17/h6-9H,3H2,1-2H3,(H,14,15)(H,16,17) |
Clé InChI |
AELKVUFQFVEREL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CC(C(C#N)C(=O)O)C(C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















